molecular formula C17H23N5OS B5802105 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B5802105
M. Wt: 345.5 g/mol
InChI Key: RVRGYDGWDXVHPJ-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a cyclohexyl group, and a dimethylphenylacetamide moiety, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

2-(1-cyclohexyltetrazol-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-8-9-15(13(2)10-12)18-16(23)11-24-17-19-20-21-22(17)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRGYDGWDXVHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole ring.

    Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting 2,4-dimethylphenylamine with chloroacetyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the tetrazole-cyclohexyl intermediate with the acetamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The cyclohexyl and dimethylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-cyclopropyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide

Uniqueness

2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and cyclohexyl group make it particularly interesting for research in medicinal chemistry and material science.

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